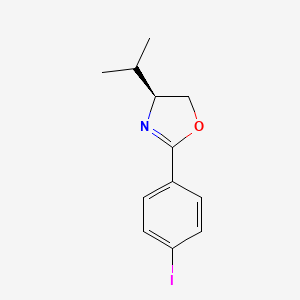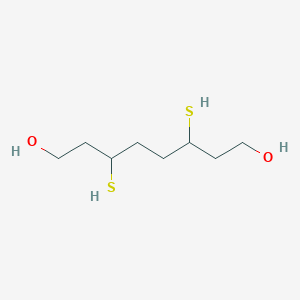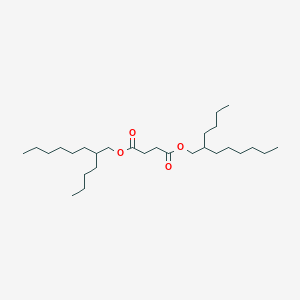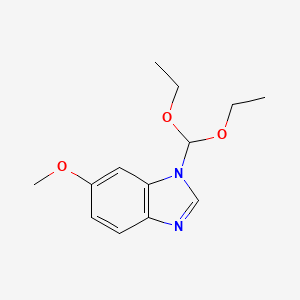
Methanesulfonic acid;pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid;pyrrolidin-2-one is a compound that combines methanesulfonic acid, a strong organic acid, with pyrrolidin-2-one, a five-membered lactam. Methanesulfonic acid is known for its use as a catalyst and solvent in organic synthesis, while pyrrolidin-2-one is a versatile building block in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-2-one can be achieved through various methods, including:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the formation of pyrrolidin-2-one through the amination of acyclic substrates followed by cyclization.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-one.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form pyrrolidin-2-one.
Industrial Production Methods
Industrial production of pyrrolidin-2-one often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Pyrrolidin-2-one can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert pyrrolidin-2-one to pyrrolidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the pyrrolidin-2-one structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, pyrrolidine derivatives, and various substituted pyrrolidin-2-one compounds .
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid;pyrrolidin-2-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of methanesulfonic acid;pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The pyrrolidin-2-one moiety can interact with enzymes and receptors, leading to various biological effects. The specific pathways involved can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid;pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolizines: These compounds share a similar pyrrolidine ring structure but differ in their biological activities and applications.
Pyrrolidine-2,5-diones: These compounds have an additional carbonyl group, which can affect their reactivity and biological properties.
Prolinol: This compound contains a hydroxyl group, which can influence its chemical and biological behavior.
Eigenschaften
CAS-Nummer |
497922-67-5 |
|---|---|
Molekularformel |
C5H11NO4S |
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
methanesulfonic acid;pyrrolidin-2-one |
InChI |
InChI=1S/C4H7NO.CH4O3S/c6-4-2-1-3-5-4;1-5(2,3)4/h1-3H2,(H,5,6);1H3,(H,2,3,4) |
InChI-Schlüssel |
AXZFVSQZAFYIKT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1CC(=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)


![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)



![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)

![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)

![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
